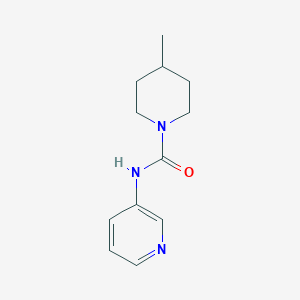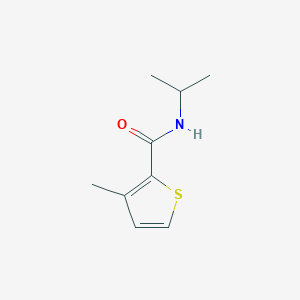
3-methyl-N-propan-2-ylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-propan-2-ylthiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiophene derivative, which is a type of heterocyclic compound that contains a sulfur atom in its ring structure. The synthesis of 3-methyl-N-propan-2-ylthiophene-2-carboxamide has been studied extensively, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated. In
Aplicaciones Científicas De Investigación
3-methyl-N-propan-2-ylthiophene-2-carboxamide has been studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a building block for the synthesis of novel compounds with potential biological activity. For instance, 3-methyl-N-propan-2-ylthiophene-2-carboxamide has been used as a starting material for the synthesis of thieno[3,2-b]pyrrole derivatives that exhibit antitumor activity. Additionally, this compound has been used as a precursor for the synthesis of thiophene-based polymers with potential applications in optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-propan-2-ylthiophene-2-carboxamide is not well understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. For instance, 3-methyl-N-propan-2-ylthiophene-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. HDAC inhibitors have been studied for their potential use in cancer therapy, as they can induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methyl-N-propan-2-ylthiophene-2-carboxamide have been investigated in various studies. For instance, this compound has been shown to induce apoptosis in cancer cells by inhibiting HDAC activity. Additionally, 3-methyl-N-propan-2-ylthiophene-2-carboxamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-methyl-N-propan-2-ylthiophene-2-carboxamide in lab experiments is its ease of synthesis and availability. This compound can be synthesized in high yield and purity using simple and straightforward methods. Additionally, 3-methyl-N-propan-2-ylthiophene-2-carboxamide has been shown to exhibit significant biological activity, which makes it a valuable tool for studying various biological processes.
However, there are also some limitations associated with the use of 3-methyl-N-propan-2-ylthiophene-2-carboxamide in lab experiments. For instance, the mechanism of action of this compound is not well understood, which makes it difficult to interpret the results of experiments. Additionally, the effects of 3-methyl-N-propan-2-ylthiophene-2-carboxamide may vary depending on the cell type or tissue being studied, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 3-methyl-N-propan-2-ylthiophene-2-carboxamide. One area of interest is the development of novel compounds based on 3-methyl-N-propan-2-ylthiophene-2-carboxamide that exhibit enhanced biological activity. For instance, thieno[3,2-b]pyrrole derivatives have been synthesized using 3-methyl-N-propan-2-ylthiophene-2-carboxamide as a starting material, and these compounds exhibit potent antitumor activity. Additionally, the use of 3-methyl-N-propan-2-ylthiophene-2-carboxamide as a building block for the synthesis of thiophene-based polymers with enhanced optoelectronic properties is an area of active research.
In conclusion, 3-methyl-N-propan-2-ylthiophene-2-carboxamide is a thiophene derivative that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-methyl-N-propan-2-ylthiophene-2-carboxamide have been discussed in this paper. Further research on this compound and its derivatives is warranted to fully understand its potential applications in various fields.
Métodos De Síntesis
The synthesis of 3-methyl-N-propan-2-ylthiophene-2-carboxamide involves the reaction of 3-methylthiophene-2-carboxylic acid with isopropylamine in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran at room temperature or under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain 3-methyl-N-propan-2-ylthiophene-2-carboxamide in high yield and purity.
Propiedades
IUPAC Name |
3-methyl-N-propan-2-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-6(2)10-9(11)8-7(3)4-5-12-8/h4-6H,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCMQNVQHKYZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-propan-2-ylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

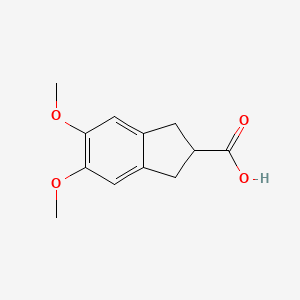
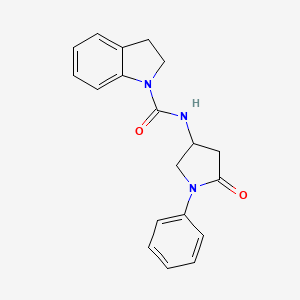
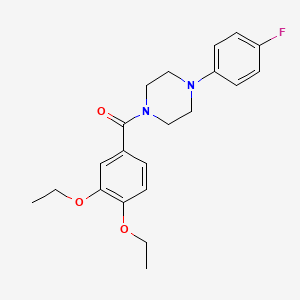
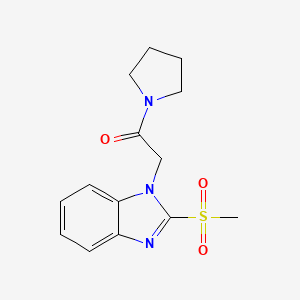
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458387.png)
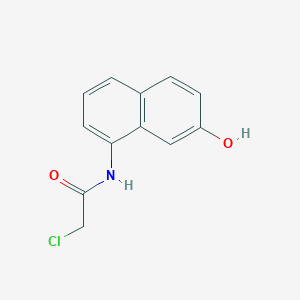
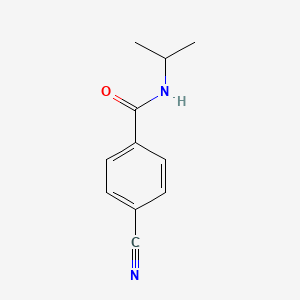
![[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone](/img/structure/B7458409.png)
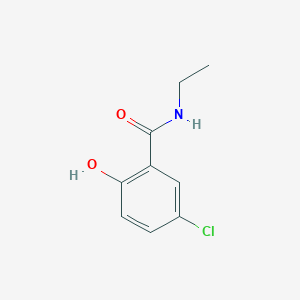
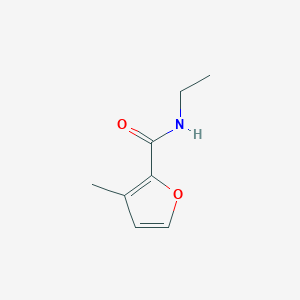
![N-ethylbicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7458426.png)
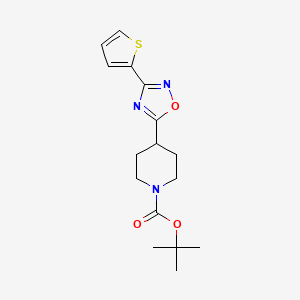
![2-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylethanol](/img/structure/B7458448.png)
